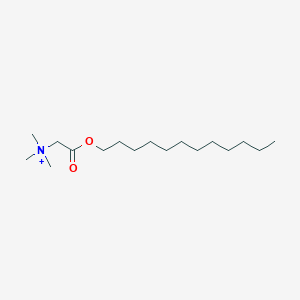

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-

Description

Its molecular formula is inferred as C₁₇H₃₆NO₂⁺·Cl⁻ (based on structural analogs in ). This compound belongs to the class of cationic surfactants, widely used for their emulsifying, antimicrobial, and surface-modifying properties. The dodecyloxy (C12) chain enhances hydrophobicity, making it effective in micelle formation, while the trimethylammonium group provides water solubility and cationic character .

Properties

IUPAC Name |

(2-dodecoxy-2-oxoethyl)-trimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16-18(2,3)4/h5-16H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJLDNVXBSCEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388789 | |

| Record name | Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28608-79-9 | |

| Record name | 2-(Dodecyloxy)-N,N,N-trimethyl-2-oxoethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28608-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of dodecyl bromide with trimethylamine in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous addition of dodecyl bromide and trimethylamine into a reactor, where they react under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of the quaternary ammonium group.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this is less common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in cell culture studies to enhance the permeability of cell membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with biological membranes and other surfaces. This interaction can lead to increased permeability and solubilization of hydrophobic compounds.

Comparison with Similar Compounds

Betaine-Based Quaternary Ammonium Compounds

- Betaine Aldehyde Chloride (CAS 7758-31-8): Structure: Simpler analog lacking the dodecyloxy chain (C₅H₁₂NO⁺·Cl⁻). Properties: Smaller molecular weight (137.61 g/mol) and higher polarity due to the absence of a long alkyl chain. Used as an intermediate in betaine synthesis. Key Difference: Limited surfactant capability compared to the dodecyloxy derivative, which has superior micellar stability .

- [C12bet]Cl vs. Betaine Aldehyde: Property [C12bet]Cl Betaine Aldehyde Chloride Molecular Weight ~350–400 g/mol (estimated) 137.61 g/mol Hydrophobic Chain C12 alkyl None Surface Activity High (strong surfactant) Low Applications Detergents, biocides Biochemical synthesis

Ionic Liquids with Varied Cationic Heads

highlights structurally related ionic liquids with different cationic moieties:

- [C12COmim]Cl (Imidazolium-based):

Compounds with Aromatic Substituents

- Ethanaminium, 2-[(4-chloro-2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methoxy]-N,N,N-trimethyl-2-oxo- (CAS 42223-04-1): Structure: Complex aromatic substituent with a chlorine atom. Properties: Higher molecular weight (422.30 g/mol) and increased hydrophobicity. Likely used in specialty polymers or pharmaceuticals.

Polymeric and Copolymer Derivatives

- Polymer with Ethenylbenzene (CAS 933067-59-5): Structure: Graft copolymer of [C12bet]Cl and styrene. Applications: Enhanced mechanical stability for coatings or ion-exchange resins. The polymeric form reduces solubility but increases durability compared to the monomeric [C12bet]Cl .

- Acrylate-Modified Derivative (CAS 64058-54-4): Structure: 2-((1-Oxo-2-propenyl)oxy)-N,N,N-trimethylethanaminium chloride. Properties: Contains a reactive acrylate group for polymerization. Noted as a severe eye irritant, highlighting safety concerns absent in [C12bet]Cl’s documentation .

Biological Activity

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-, commonly referred to as a quaternary ammonium compound, has garnered attention due to its potential biological activities and applications in various fields, including medicine and environmental science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- can be described by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 258.45 g/mol

This compound features a dodecyloxy group that contributes to its amphiphilic nature, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds like Ethanaminium exhibit notable antimicrobial activity. A study conducted by demonstrated that compounds with similar structures showed effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is primarily through disruption of microbial cell membranes.

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: 32 µg/mL

- Against Escherichia coli: 64 µg/mL

Cytotoxicity and Safety Profile

The cytotoxic effects of Ethanaminium have been evaluated in various cell lines. A notable case study assessed its impact on human liver cells (HepG2). The results indicated:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

The compound exhibited a dose-dependent decrease in cell viability, suggesting potential cytotoxicity at higher concentrations .

Toxicological Assessment

A comprehensive toxicological assessment revealed the following key findings:

- Acute Toxicity : LD50 values greater than 2000 mg/kg indicate low acute toxicity in animal models.

- Reproductive Toxicity : Screening studies suggest no significant reproductive or developmental toxicity at doses up to 1000 mg/kg/day .

Environmental Impact

Ethanaminium's environmental impact has also been studied, particularly its biodegradability and ecotoxicity. The following table summarizes key findings from ecotoxicological studies:

| Organism | Endpoint | Value |

|---|---|---|

| Fish (LC50) | Acute Toxicity | >100 mg/L |

| Water Flea (EC50) | Chronic Toxicity | 12 mg/L |

| Algae (EC50) | Growth Inhibition | 12 mg/L |

These results indicate that while the compound is not easily degradable, it poses a moderate risk to aquatic life .

Case Study: Antimicrobial Efficacy

In a clinical setting, Ethanaminium was tested for its efficacy in disinfecting surfaces contaminated with Staphylococcus aureus. The study found that surfaces treated with a solution containing the compound showed a reduction in bacterial load by over 99% within five minutes of contact time.

Case Study: Cytotoxic Effects on Cancer Cells

A recent study explored the effects of Ethanaminium on cancer cell lines. The results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity could be leveraged for targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-?

Methodological Answer: The synthesis typically involves quaternization of tertiary amines with alkyl halides or esterification of hydroxyl precursors. For example:

- Step 1: React N,N,N-trimethyl-2-hydroxyethylammonium chloride with dodecyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux to introduce the dodecyloxy group .

- Step 2: Purify via column chromatography (silica gel, CHCl₃:MeOH gradient) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, D₂O) reveals peaks for the dodecyloxy chain (δ 1.2–1.6 ppm), quaternary ammonium (δ 3.2–3.4 ppm), and carbonyl (δ 2.8 ppm) .

- Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (e.g., [M-Cl]⁺ at m/z 342.3) .

- X-ray Crystallography: Used to resolve crystal packing and confirm spacer length in related quaternary ammonium compounds (e.g., monoclinic P2₁/n symmetry) .

Q. Are there standardized toxicity profiles for this compound?

Methodological Answer: While direct toxicity data for this compound is limited, structurally similar quaternary ammonium salts (e.g., gemini surfactants with dodecyl chains) exhibit:

- Acute Toxicity: LD₅₀ values in rodents (intraperitoneal) range from 94–150 mg/kg, indicating moderate toxicity .

- Cytotoxicity Assays: Mitochondrial metabolism assays (e.g., MTT) show low cytotoxicity at sub-inhibitory concentrations (<10 µg/mL) in fungal models .

Advanced Research Questions

Q. How does this compound enhance the efficacy of antifungal agents?

Methodological Answer:

- Synergy Testing: Co-administration with azoles (e.g., fluconazole) reduces Candida albicans biofilm viability by 80% via fractional inhibitory concentration (FIC) indices. Methods include:

Q. What role does this compound play in modifying polymer properties?

Methodological Answer:

- Conjugated Polymer Synthesis: Incorporated into low-bandgap polymers (e.g., poly(thiophene-co-benzylidene)) to improve solubility and charge transport.

- Procedure: Suzuki coupling with 3-hexylthiophene monomers in THF using Pd(PPh₃)₄ catalyst .

- Bandgap Measurement: UV-Vis spectroscopy (λₐᵦₛ = 450–600 nm) and cyclic voltammetry (HOMO/LUMO: -5.2/-3.4 eV) .

Q. What mechanisms explain its anti-biofilm activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.